

Application Note: Quantification of Pregabalin in Human Plasma using HPLC with UV Detection

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Compound of Interest

Compound Name: 3-(Aminomethyl)-5-methylhexanoic acid

Cat. No.: B017793

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Introduction

3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).^{[1][2]} It is widely used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.^{[1][3]} Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. A significant analytical challenge is that pregabalin lacks a UV-absorbing chromophore, making direct detection by HPLC-UV difficult.^[4]

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of pregabalin in human plasma. The method involves a pre-column derivatization step using 1-fluoro-2,4-dinitrobenzene (FDNB) to form a chromophoric complex, allowing for sensitive UV detection.^{[1][3]}

Principle

The method is based on the derivatization of the primary amine group of pregabalin with FDNB under alkaline conditions. This reaction yields a dinitrophenyl (DNP) derivative that strongly absorbs UV radiation at 360 nm.^{[1][3]} The plasma sample is first deproteinized, and the supernatant is then subjected to the derivatization reaction. The resulting derivative is separated from interfering substances on a C18 reversed-phase column and quantified using a UV detector.

Experimental Protocols

1. Materials and Reagents

- Pregabalin reference standard
- 1-fluoro-2,4-dinitrobenzene (FDNB)
- Acetonitrile (HPLC grade)[1]
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH_2PO_4)[4]
- Boric acid (H_3BO_3)[1]
- Potassium chloride (KCl)[1]
- Hydrochloric acid (HCl)
- Human plasma (drug-free)
- Water (HPLC grade)[1]
- Syringe filters (0.45 μm)

2. Instrumentation

- HPLC system with a UV-VIS detector[1]
- Reversed-phase C18 column (e.g., Nova-Pak C18, 4 μm , 3.9 x 150 mm)[1][3]
- Data acquisition and processing software
- Vortex mixer
- Centrifuge
- Water bath or heating block

- pH meter

3. Preparation of Solutions

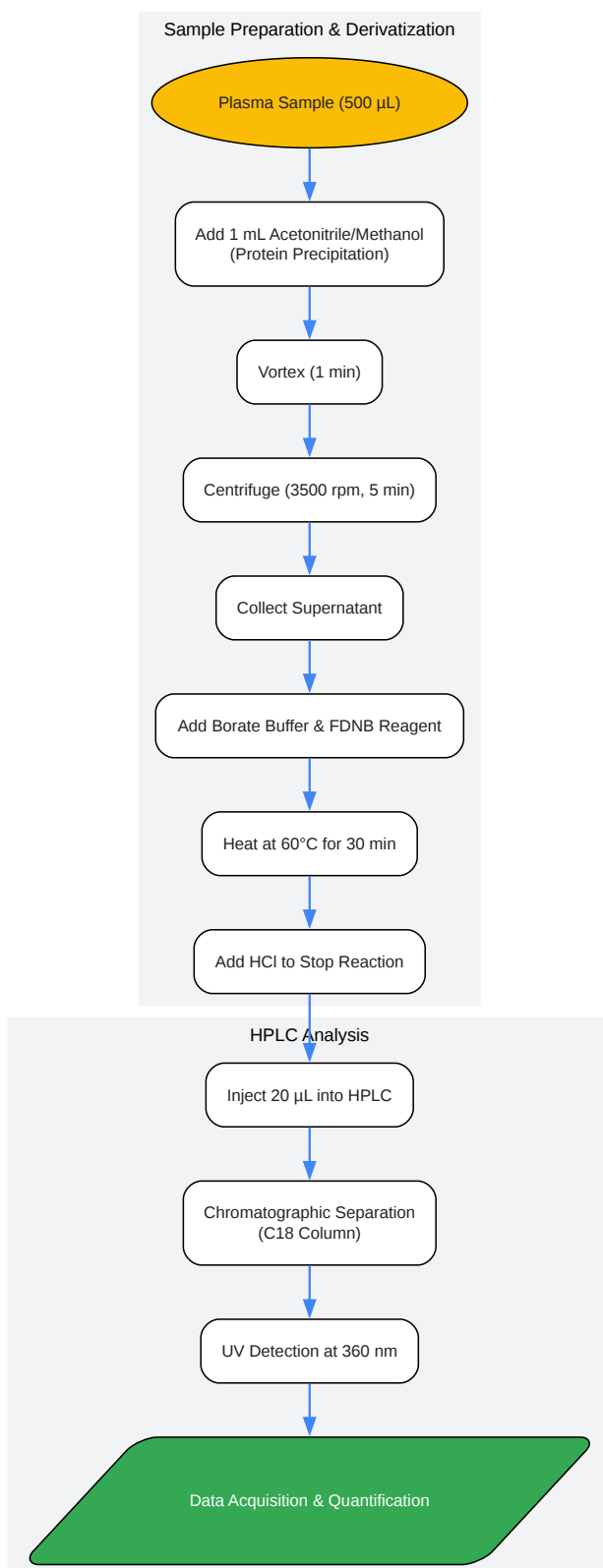
- Stock Standard Solution of Pregabalin (200 µg/mL): Accurately weigh 20 mg of pregabalin reference standard and dissolve it in 100 mL of distilled water.[\[1\]](#)
- Calibration Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by subsequent dilution of the stock solution with distilled water.[\[1\]](#)
- FDNB Reagent (16 mM): Dissolve 300 mg of FDNB in 100 mL of acetonitrile. Handle with care as it is a skin irritant.[\[1\]](#)
- Borate Buffer (0.25 M, pH 8.2): Dissolve appropriate amounts of boric acid and potassium chloride in distilled water and adjust the pH to 8.2.[\[1\]](#)
- Mobile Phase (Acetonitrile : 50 mM KH₂PO₄, 60:40 v/v, pH 2.5): Prepare 50 mM potassium dihydrogen phosphate solution and adjust the pH to 2.5 with phosphoric acid. Mix 600 mL of acetonitrile with 400 mL of the phosphate buffer. Filter and degas before use.[\[4\]](#)

4. Sample Preparation and Derivatization Protocol

- Protein Precipitation: To 500 µL of plasma sample in a centrifuge tube, add 1 mL of cold acetonitrile/methanol mixture (85:15 v/v).[\[5\]](#)
- Vortex the mixture for 1 minute to precipitate plasma proteins.
- Centrifuge at 3500 rpm for 5 minutes.[\[5\]](#)
- Transfer the clear supernatant to a new clean test tube.
- Derivatization: To the supernatant, add 500 µL of borate buffer (pH 8.2) and 75 µL of the FDNB reagent.[\[1\]](#)
- Vortex the mixture for 10 seconds.
- Heat the mixture in a water bath at 60°C for 30 minutes.[\[1\]](#)

- Cool the reaction mixture to room temperature.
- Add 75 μ L of 1 M HCl to stop the reaction.[\[1\]](#)
- Injection: Inject 20 μ L of the final solution into the HPLC system.[\[1\]](#)

Workflow Diagram



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Caption: Workflow for HPLC Quantification of Pregabalin in Plasma.

Data and Method Validation

The performance of the HPLC method should be validated according to ICH guidelines to ensure its suitability for quantitative analysis.[6] Key validation parameters are summarized below based on typical results from published methods.

Table 1: Chromatographic Conditions

| Parameter | Condition |
|----------------------|--|
| HPLC Column | Nova-Pak C18 or equivalent (e.g., 150 x 4.6 mm, 5 µm)[1][6] |
| Mobile Phase | Acetonitrile : 50 mM KH ₂ PO ₄ (60:40, v/v), pH 2.5[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 360 nm[1] |
| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient[7] |

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Value/Range | Reference |
|---|----------------------|-----------|
| Linearity Range | 1 - 100 µg/mL | [1][3] |
| Correlation Coefficient (r ²) | > 0.999 | [1][3] |
| Limit of Detection (LOD) | 1.5 µg/mL (in urine) | [4] |
| Limit of Quantification (LOQ) | 2.5 µg/mL (in urine) | [4] |
| Accuracy (Recovery) | 90.8% - 102% | [4][8] |
| Precision (RSD%) | | |
| - Intra-day | < 2.0% | [3] |

| - Inter-day | < 6.0% |[3][4] |

Conclusion

The described HPLC method with pre-column derivatization using FDNB is simple, sensitive, and accurate for the quantification of **3-(Aminomethyl)-5-methylhexanoic acid** in plasma.[1] [4] The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in clinical and research laboratories.[1] While LC-MS/MS methods may offer higher sensitivity, this HPLC-UV method provides a reliable and more accessible alternative for many laboratories.[4]

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